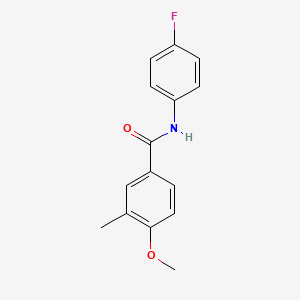![molecular formula C15H21N7O2 B4436190 1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4436190.png)
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Overview
Description
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as a selective antagonist for the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this receptor, 1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can modulate the release of glutamate and other neurotransmitters, leading to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, neuronal excitability, and synaptic plasticity. It has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for use in lab experiments, including its high selectivity and potency for the mGluR5 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential off-target effects and the need for careful dose optimization.
Future Directions
There are several potential future directions for research on 1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its therapeutic applications. These include the investigation of its role in the regulation of neuroinflammation and neurodegeneration, as well as its potential use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies may be needed to optimize dosing and minimize potential side effects.
Scientific Research Applications
1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been investigated for its role in the regulation of pain and inflammation.
properties
IUPAC Name |
4,7-dimethyl-6-(2-piperazin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-10-9-22-11-12(19(2)15(24)18-13(11)23)17-14(22)21(10)8-7-20-5-3-16-4-6-20/h9,16H,3-8H2,1-2H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLPCZYCQXKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCNCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)propanamide](/img/structure/B4436110.png)


![N-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4436155.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B4436159.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4436170.png)

![3,4-dimethoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436181.png)
![7,7-dimethyl-4-{[2-(4-morpholinyl)ethyl]thio}-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436182.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436188.png)

![2-(ethylthio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4436203.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436210.png)